molecular formula C19H15FN4O2 B2987429 6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380086-70-2

6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B2987429
CAS RN: 2380086-70-2
M. Wt: 350.353
InChI Key: GYLPJKRKDBJMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also known as PF-06282999 and is a pyridazinone-based inhibitor of the protein kinase enzyme. The purpose of

Mechanism of Action

PF-06282999 is a protein kinase inhibitor that targets the enzyme involved in various cellular processes, including cell proliferation, differentiation, and survival. This chemical compound binds to the ATP-binding site of the protein kinase enzyme and inhibits its activity. By inhibiting the protein kinase enzyme, PF-06282999 can disrupt various cellular processes and inhibit the growth of tumor cells.
Biochemical and Physiological Effects:
PF-06282999 has various biochemical and physiological effects on the body. In vitro studies have shown that this chemical compound inhibits the growth of tumor cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that PF-06282999 reduces tumor growth and improves survival rates in animal models. This chemical compound also modulates the immune response and reduces inflammation by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

PF-06282999 has several advantages for lab experiments, including its high potency and selectivity for the protein kinase enzyme. This chemical compound is also stable and can be easily synthesized in large quantities. However, PF-06282999 has some limitations in lab experiments, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of PF-06282999. One possible direction is to investigate the potential of this chemical compound in combination with other anticancer drugs. Another direction is to explore the use of PF-06282999 in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this chemical compound in clinical trials.

Synthesis Methods

The synthesis of PF-06282999 involves a multistep process that includes the preparation of various intermediates. The synthesis process involves the reaction of 3-(3-fluorophenyl)pyridine-2-amine with 2-(chloromethyl)pyridine-3-carboxylic acid to form 2-(3-fluorophenyl)-3-(pyridin-2-yl)pyridazin-6(5H)-one. This intermediate is further reacted with 1-(pyridin-2-yl)azetidin-3-amine to form 6-(3-fluorophenyl)-2-[1-(pyridin-2-carbonyl)azetidin-3-yl]pyridazin-3-one.

Scientific Research Applications

PF-06282999 has potential applications in various fields of scientific research, including oncology, immunology, and neurology. In oncology, this chemical compound has shown promising results in inhibiting the growth of tumor cells. In immunology, PF-06282999 has been found to modulate the immune response and reduce inflammation. In neurology, this chemical compound has shown potential in the treatment of neurodegenerative diseases.

properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2/c20-14-5-3-4-13(10-14)16-7-8-18(25)24(22-16)15-11-23(12-15)19(26)17-6-1-2-9-21-17/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLPJKRKDBJMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.